N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a chlorinated nitrophenyl group and a methyl-substituted furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves multi-step organic reactions. One common approach might include:
Nitration: Introduction of a nitro group to a chlorinated phenyl ring.
Amidation: Formation of the amide bond by reacting the nitrophenyl compound with a suitable amine.
Furan Ring Formation: Introduction of the furan ring through cyclization reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions on the chlorinated phenyl ring.
Oxidation: Oxidation of the furan ring to form different functional groups.
Common Reagents and Conditions
Reducing Agents: Such as hydrogen gas with a palladium catalyst for nitro group reduction.
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions or amines.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Reduction: Formation of N-(4-chloro-3-aminophenyl)-3-(5-methylfuran-2-yl)propanamide.
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of furan-derived carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide
- N-(4-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide
- N-(4-chloro-3-nitrophenyl)-3-(furan-2-yl)propanamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the presence of both a chlorinated nitrophenyl group and a methyl-substituted furan ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c1-9-2-4-11(21-9)5-7-14(18)16-10-3-6-12(15)13(8-10)17(19)20/h2-4,6,8H,5,7H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALCPDWUFZISDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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